N-(4-Formyl-3-methylphenyl)acetamide
Overview
Description
N-(4-Formyl-3-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound N-(4-Formyl-3-methylphenyl)acetamide is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed for various properties and potential applications.
Synthesis Analysis
The synthesis of related acetamide compounds often involves nucleophilic substitution reactions, acetylation, and other organic synthesis techniques. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through a two-step process involving reduction and nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, other acetamide derivatives were synthesized through reactions involving acetic acid derivatives and amines, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by various NMR techniques and X-ray diffraction . Single-crystal X-ray diffraction is also used to confirm the structure of compounds and to analyze the crystal packing, as seen in the study of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including interactions with biological targets. Molecular docking studies are often used to investigate the potential biological activities of these compounds, such as antifungal and anticancer activities . The reactivity of the compounds can also be analyzed using computational methods like density functional theory (DFT) to determine the HOMO-LUMO energy differences and to predict electron-rich and electron-poor sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Computational methods like DFT are used to predict properties such as electron localization functions, intermolecular interactions, and charge transfer energies . Vibrational spectroscopic assignments are determined through quantum computations to understand the influence of substituents on characteristic frequencies . Additionally, the solvation effects in different liquids can be studied using models like the IEFPCM solvation model to understand the behavior of these compounds in various environments .
Scientific Research Applications
Organic Synthesis
- Microwave Irradiation Synthesis : N-(4-Methylphenyl)acetamide derivatives were synthesized via acylation and cyclization under microwave irradiation, demonstrating a method with short reaction time, high yield, and easy handling. This process highlights the compound's role in synthesizing quinolones, which are important for various pharmaceutical applications (Liu Chang-chu, 2014).
Crystallography and Molecular Conformations
- Structural Analysis : The structural analysis of N-(2-Methylphenyl)acetamide provided insights into the slightly twisted conformation of the acetamide unit relative to the phenyl substituent, offering a deeper understanding of molecular interactions and conformations (B. Gowda et al., 2007).
Drug Intermediate Production
- Antimalarial Drugs Synthesis : Research on chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated the production of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the compound's significance in developing life-saving medications (Deepali B Magadum & G. Yadav, 2018).
Green Chemistry
- Azo Disperse Dyes : The novel use of a Pd/C catalyst for hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide highlighted a greener synthesis route for azo disperse dyes, indicating the compound's role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(4-formyl-3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBSIMVDHAYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Formyl-3-methylphenyl)acetamide |
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